6-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
6-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one is a brominated derivative of hexahydrochromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the bromination of hexahydrochromenone. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile . The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent hexahydrochromenone.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hexahydrochromenone.
Scientific Research Applications
6-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-hydroxyquinoline: Another brominated compound with applications in medicinal chemistry.
4a,5,6,7,8,8a-Hexahydro-4H-benzo[1,3]oxazine: A structurally similar compound used in organic synthesis.
Uniqueness
6-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific bromination pattern and the resulting chemical properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H11BrO2 |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
6-bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C9H11BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h3-4,6-7,9H,1-2,5H2 |
InChI Key |
YPSXVXDDNYZWGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)C=CO2 |
Origin of Product |
United States |
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